molecular formula C25H29N7O2 B5550379 2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5550379
M. Wt: 459.5 g/mol
InChI Key: MPABXIRGRDHENB-UHFFFAOYSA-N
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Description

The compound "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" is part of a class of chemicals involved in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry. The compound is a pyrimidine derivative, a class known for its significance in biological processes and pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps including cyclization, condensation, and functional group transformations. For example, Ackland et al. (1993) described the synthesis and characterization of complex pyrimidine derivatives through intermediate stages, which can provide insights into similar synthetic routes for the compound (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" typically features planar aromatic rings, which contribute to their biological activity. Peeters, Blaton, and De Ranter (1993) analyzed the crystal structure of a similar compound, which can be used to infer the geometric and electronic properties of the targeted molecule (Peeters, Blaton, & Ranter, 1993).

Scientific Research Applications

Synthesis and Biological Potentials

  • Synthesis Techniques

    The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthesis techniques. This method allows for the rapid and efficient production of pyrimidine derivatives, indicating its potential for large-scale synthesis and study (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Antimicrobial and Insecticidal Activities

    Some derivatives have shown significant antimicrobial and insecticidal activities. The research indicates a positive correlation between the structure of pyrimidine derivatives and their biological activities, suggesting their potential as templates for developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Anti-inflammatory and Analgesic Properties

    Studies reveal that specific pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

  • Cancer Research

    Pyrimidine derivatives, including structures related to the compound , have been explored for their anti-cancer activities. These studies have shown that certain modifications to the pyrimidine core can lead to compounds with significant activity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics (Palwinder Singh & Kamaldeep Paul, 2006).

  • Dual Inhibitor Development

    The design and synthesis of pyrimidine derivatives as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, have shown promise in antitumor research. This approach aims to target multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2000).

properties

IUPAC Name

[3-(4-methylpyrimidin-2-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-18-8-9-26-25(27-18)34-21-7-5-6-20(16-21)24(33)32-14-12-31(13-15-32)23-17-22(28-19(2)29-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPABXIRGRDHENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

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